molecular formula C7H4BrClN2O B3294994 4-Bromo-3-chloro-1H-indazol-6-OL CAS No. 887568-89-0

4-Bromo-3-chloro-1H-indazol-6-OL

Cat. No.: B3294994
CAS No.: 887568-89-0
M. Wt: 247.47 g/mol
InChI Key: KOKMIZMMANLPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-chloro-1H-indazol-6-OL (molecular formula: C₇H₄BrClN₂O) is a halogenated indazole derivative featuring bromo (Br), chloro (Cl), and hydroxyl (OH) substituents at positions 4, 3, and 6, respectively. Indazole scaffolds are pivotal in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors or intermediates in synthesizing bioactive molecules .

Properties

IUPAC Name

4-bromo-3-chloro-2H-indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKMIZMMANLPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-1H-indazol-6-OL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the regioselective bromination and subsequent cyclization steps .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-1H-indazol-6-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction reactions can modify the hydroxyl group to form ketones or alkanes .

Scientific Research Applications

4-Bromo-3-chloro-1H-indazol-6-OL has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Indazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-1H-indazol-6-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .

Comparison with Similar Compounds

Structural Comparison

The following table compares 4-Bromo-3-chloro-1H-indazol-6-OL with structurally related indazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Br (C4), Cl (C3), OH (C6) C₇H₄BrClN₂O 262.48 Polar OH group; dual halogenation
4-Bromo-6-nitro-1H-indazole Br (C4), NO₂ (C6) C₇H₄BrN₃O₂ 258.03 Electron-withdrawing NO₂; higher reactivity
6-Bromo-4-fluoro-1H-indazole Br (C6), F (C4) C₇H₄BrFN₂ 229.02 Small, electronegative F; enhanced stability
6-Bromo-4-methyl-1H-indazole Br (C6), CH₃ (C4) C₈H₇BrN₂ 225.06 Electron-donating CH₃; increased lipophilicity

Key Observations :

  • Halogen Positioning : Bromine at C4 (target compound) vs. C6 (6-bromo derivatives) alters steric and electronic interactions.
  • Functional Groups : Hydroxyl (target) vs. nitro (4-Bromo-6-nitro) or methyl (6-Bromo-4-methyl) groups dictate solubility and reactivity.

Physicochemical Properties

  • This compound: The hydroxyl group increases polarity, likely resulting in moderate water solubility. Dual halogenation (Br, Cl) elevates molecular weight and lipophilicity (clogP ~2.5 estimated) compared to non-halogenated indazoles.
  • 4-Bromo-6-nitro-1H-indazole : Nitro groups reduce basicity and increase oxidative reactivity, making it a common intermediate for amine synthesis via reduction .
  • 6-Bromo-4-fluoro-1H-indazole : Fluorine’s electronegativity enhances metabolic stability and membrane permeability, critical in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-chloro-1H-indazol-6-OL
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-chloro-1H-indazol-6-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.